molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9

2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline

Cat. No. B2449973
CAS RN: 860783-99-9
M. Wt: 341.41
InChI Key: YNRQCASCMBHXME-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a derivative of biphenyl and quinoline, which are both aromatic organic compounds .


Synthesis Analysis

The synthesis of a new compound often involves reactions between different organic molecules. The exact process would depend on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

P-Acetylbiphenyl-Cl-DPQ has been synthesized and evaluated for its suitability in fabricating near UV OLEDs. Researchers have used vacuum vapor deposition to assess its performance. Key findings include:

Environmental Applications

While not directly related to scientific research, it’s worth noting that biphenyl derivatives have been studied for their environmental impact. For instance, polychlorinated biphenyls (PCBs) were widely used in electrical equipment until their harmful effects were recognized. These compounds persist in the environment and can bioaccumulate, affecting ecosystems and human health .

Covalent Organic Frameworks (COFs)

P-Acetylbiphenyl-Cl-DPQ could potentially contribute to the development of two-dimensional COFs. These frameworks exhibit hierarchical porosity and find applications in gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .

Aggregation-Induced Emission (AIE)

The compound’s crystallization properties may enhance its brightness and efficiency in organic light-emitting diodes (OLEDs). Researchers have achieved over 10-fold improvement in brightness by annealing and forming nano-wire-shaped crystals. This could lead to improved OLED efficiency .

Mechanism of Action

If the compound has biological activity, studies might be conducted to determine its mechanism of action. This could involve in vitro and in vivo experiments .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance, including its toxicity, flammability, and environmental impact .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. This could involve further studies to optimize its synthesis, explore its uses, or understand its mechanism of action .

properties

IUPAC Name

5,8-dimethoxy-2-(4-phenylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQCASCMBHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline

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